molecular formula C15H16O2S B12591177 Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- CAS No. 648956-79-0

Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-

Cat. No.: B12591177
CAS No.: 648956-79-0
M. Wt: 260.4 g/mol
InChI Key: IKMBMULMVHBESP-UHFFFAOYSA-N
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Description

Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-: is an organic compound with the molecular formula C15H16O2S It is characterized by the presence of two methoxy groups and a phenylmethylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- typically involves the reaction of 1,4-dimethoxybenzene with a phenylmethylthiol derivative under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylmethylthio group to a thiol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the methoxy or phenylmethylthio groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced aromatic compounds.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used to study the effects of methoxy and phenylmethylthio groups on biological systems. It can be used in the development of new drugs or as a probe in biochemical assays.

Medicine: The compound’s unique structure makes it a candidate for drug development. It may exhibit pharmacological properties that are useful in treating various diseases.

Industry: In the industrial sector, Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- can be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and phenylmethylthio groups can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.

Comparison with Similar Compounds

  • Benzene, 1,4-dimethoxy-2-methyl-
  • Benzene, 1,2-dimethoxy-4-(1-propenyl)-
  • Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-

Comparison:

  • Benzene, 1,4-dimethoxy-2-methyl- has a methyl group instead of a phenylmethylthio group, which affects its reactivity and applications.
  • Benzene, 1,2-dimethoxy-4-(1-propenyl)- contains a propenyl group, leading to different chemical properties and potential uses.
  • Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- is unique due to the presence of both methoxy and phenylmethylthio groups, providing distinct chemical and biological properties.

This detailed article provides a comprehensive overview of Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- and its significance in various fields

Properties

CAS No.

648956-79-0

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

2-benzylsulfanyl-1,4-dimethoxybenzene

InChI

InChI=1S/C15H16O2S/c1-16-13-8-9-14(17-2)15(10-13)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

IKMBMULMVHBESP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)SCC2=CC=CC=C2

Origin of Product

United States

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